N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of amides
Mechanism of Action
Target of Action
The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and stress responses.
Mode of Action
This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation, preventing the receptor’s normal function.
Biochemical Pathways
The blockade of the KOR by this compound can affect various biochemical pathways. For instance, it can inhibit the release of prolactin , a hormone that plays a role in lactation . It can also modulate pain perception by interfering with the transmission of pain signals .
Pharmacokinetics
This compound exhibits good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . It has been shown to have a long duration of action in rat pharmacological experiments . When administered orally, it demonstrates potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of prolactin secretion and the modulation of pain perception . These effects can potentially be harnessed for the treatment of conditions such as migraines and stress-related mood disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the physiological state of the individual, including factors such as stress levels and hormonal balance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.
Introduction of the Thiopyran Ring: The thiopyran ring is introduced by reacting the piperidine derivative with a suitable thiol under acidic conditions.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction involving a furan derivative and the piperidine-thiopyran intermediate.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the furan-piperidine-thiopyran intermediate with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond or the furan ring, resulting in the formation of corresponding amines or dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dihydrofuran derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine
- 4-Piperidinol, 1-(tetrahydro-2H-thiopyran-4-yl)
- (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-2-yl)methanol
- N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine
Uniqueness
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide stands out due to its combination of a furan ring, a piperidine ring, and a thiopyran ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFBKENVBGAPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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